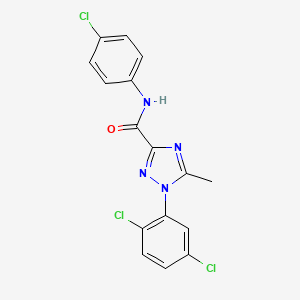

3,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

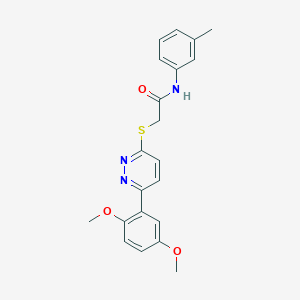

“3,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide” is a chemical compound that contains a benzamide group, a thiophene group, and a cyclopropyl group. The benzamide group is a common functional group in pharmaceuticals and the thiophene group is a five-membered aromatic ring with a sulfur atom . The cyclopropyl group is a three-membered ring which is known for its strain energy.

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for other benzamide and thiophene derivatives . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical synthetic method to thiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the benzamide group could undergo reactions typical of amides, such as hydrolysis, while the thiophene group could undergo electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Synthesis and Antipathogenic Activity

Compounds structurally related to 3,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide have been synthesized and evaluated for their antipathogenic activities, demonstrating potential as novel antimicrobial agents with antibiofilm properties. These derivatives have shown significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, highlighting their potential in developing new treatments for infections associated with biofilms (Limban, Marutescu, & Chifiriuc, 2011).

Radioligand Binding and NMDA Receptors

Research on methyl 2-aminothiophene-3-carboxylates modified with trifluoromethyl-containing heterocycles has been conducted to study their influence on neuronal NMDA receptors through radioligand binding. This suggests the potential of structurally similar compounds in neuroscientific research, particularly in exploring the modulation of neurotransmitter systems (Sokolov, Aksinenko, Dranyi, & Grigoriev, 2018).

Gelation Properties and Organogelators

Compounds with high fluorination, akin to the structure of interest, have been investigated for their organogelation properties. Such studies reveal the potential for creating thixotropic gels, which could have applications in material science and engineering for developing novel materials with specific mechanical and thermal properties (Loiseau, Lescanne, Colin, Fages, Verlhac, & Vincent, 2002).

Colorimetric Sensing of Fluoride Anions

The synthesis and functional analysis of benzamide derivatives, including those with specific fluorine substitutions, have been explored for colorimetric sensing of fluoride anions. This research indicates the potential utility of similar compounds in analytical chemistry, especially for environmental monitoring and chemical sensing applications (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).

Synthesis and Properties of Fluorinated Polyimides

Research into the synthesis of novel fluorinated polyimides derived from compounds with fluorine groups and aromatic structures showcases the relevance of such compounds in the development of new materials with exceptional thermal stability and low dielectric constants. These materials are of interest in electronics and aerospace industries for their insulating properties and thermal resistance (Banerjee, Madhra, Salunke, & Jaiswal, 2003).

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NOS/c16-11-4-3-10(8-12(11)17)14(19)18-9-15(5-6-15)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQHDALNWRVJSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2761138.png)

![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)

![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2761152.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2761156.png)

![Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B2761157.png)